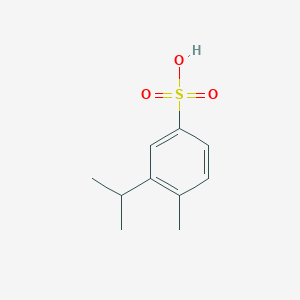
7-Hydroxy-7-methyl-3,5-diphenyl-5,6,7,8-tetrahydro-4(4AH)-cinnolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-7-methyl-3,5-diphenyl-5,6,7,8-tetrahydro-4(4AH)-cinnolinone is a complex organic compound belonging to the cinnolinone family. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and two phenyl groups attached to a tetrahydro-cinnolinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-7-methyl-3,5-diphenyl-5,6,7,8-tetrahydro-4(4AH)-cinnolinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cinnolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cinnolinone core.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions, often using reagents like methyl iodide for methylation and hydroxylation agents for the hydroxy group.
Attachment of Phenyl Groups: The phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions, using benzene or substituted benzenes as starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the cinnolinone core.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or fully reduced cinnolinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Hydroxy-7-methyl-3,5-diphenyl-5,6,7,8-tetrahydro-4(4AH)-cinnolinone is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may have applications in treating diseases due to its possible anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 7-Hydroxy-7-methyl-3,5-diphenyl-5,6,7,8-tetrahydro-4(4AH)-cinnolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The hydroxy and phenyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,5-diphenyl-4(4AH)-cinnolinone: Lacks the methyl group, which may affect its bioactivity and chemical properties.
7-Methyl-3,5-diphenyl-4(4AH)-cinnolinone: Lacks the hydroxy group, potentially altering its reactivity and biological interactions.
3,5-Diphenyl-4(4AH)-cinnolinone: Lacks both the hydroxy and methyl groups, making it less functionalized and possibly less bioactive.
Uniqueness
7-Hydroxy-7-methyl-3,5-diphenyl-5,6,7,8-tetrahydro-4(4AH)-cinnolinone is unique due to the presence of both hydroxy and methyl groups, which enhance its reactivity and potential bioactivity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
7-hydroxy-7-methyl-3,5-diphenyl-4a,5,6,8-tetrahydrocinnolin-4-one |
InChI |
InChI=1S/C21H20N2O2/c1-21(25)12-16(14-8-4-2-5-9-14)18-17(13-21)22-23-19(20(18)24)15-10-6-3-7-11-15/h2-11,16,18,25H,12-13H2,1H3 |
InChI Key |
YKEXTNVFXAZJPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2C(=NN=C(C2=O)C3=CC=CC=C3)C1)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11040674.png)
![N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11040681.png)
![N-[5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide](/img/structure/B11040690.png)
![1-cycloheptyl-7-hydroxy-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11040701.png)

![N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B11040706.png)
![propan-2-yl 2,3-dioxo-1,10a-diphenyl-2,3,5,10a-tetrahydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-4-carboxylate](/img/structure/B11040713.png)
![(1E)-4,4,6,8-tetramethyl-1-(thiophen-2-ylmethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040714.png)
![N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide](/img/structure/B11040717.png)
![2-amino-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11040719.png)
![2,7,12-Trimethoxy-4,9,14-trimethyl-10,15-dihydro-5H-tribenzo[A,D,G]cyclononene-1,6,11-triol](/img/structure/B11040720.png)
![(5E)-5-[1-(benzylamino)ethylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11040721.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-nitrophenyl)urea](/img/structure/B11040728.png)
methanethione](/img/structure/B11040736.png)
